N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide
Description
N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide (hereafter referred to as the target compound) is a complex molecule featuring:
- A central ethanediamide (oxalamide) linker.
- A benzenesulfonyl group attached to a thiophen-2-yl-substituted ethyl chain.
- A 2-chlorophenylmethyl moiety.
Its design aligns with trends in neuropeptide FF receptor antagonists and TSPO tracers, where sulfonamide and chlorophenyl groups are common .
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-10-5-4-7-15(17)13-23-20(25)21(26)24-14-19(18-11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-12,19H,13-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPQPTPJWMJBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzenesulfonyl intermediate: This involves the sulfonation of benzene to form benzenesulfonyl chloride.
Thiophene functionalization: Thiophene is functionalized through various reactions, such as halogenation or metalation, to introduce the desired substituents.
Coupling reactions: The benzenesulfonyl and thiophene intermediates are coupled using reagents like palladium catalysts in Suzuki-Miyaura or Stille coupling reactions.
Final amide formation: The chlorophenyl group is introduced, and the final amide bond is formed through condensation reactions involving amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The target compound is compared below with structurally related molecules from the evidence. Key differences in substituents, linker groups, and heterocycles are highlighted.
Key Structural and Functional Differences
a) Ethanediamide vs. Carboxamide Linkers
The ethanediamide linker in the target compound and its analog provides two amide bonds, which may enhance hydrogen-bonding capacity compared to single carboxamide linkers in pyrrolidine-based compounds (e.g., ). This could improve target selectivity or metabolic stability .
b) Heterocyclic Substituents: Thiophene vs. Furan
Replacing thiophen-2-yl (target compound) with furan-2-yl (as in ) reduces electron-richness due to sulfur’s polarizability in thiophene.
c) Sulfonyl Group Variations
- The target compound’s benzenesulfonyl group is distinct from the 4-chlorobenzenesulfonyl group in , which introduces an electron-withdrawing chlorine atom. This may alter electronic interactions with target proteins.
- Compound features a 4-methylbenzenesulfonyl group, which increases steric bulk compared to unsubstituted benzenesulfonyl.
d) Chlorophenyl Positioning
The 2-chlorophenyl group in the target compound is a common motif in CNS-targeting agents (e.g., TSPO tracers like [11C]PK11195 ). Its ortho-substitution may influence binding compared to para-substituted analogs.
Hypothetical Pharmacological Implications
- Neuropeptide FF Receptor Antagonism : Pyrrolidine-carboxamide analogs are designed for this purpose. The target compound’s sulfonamide and chlorophenyl groups may similarly modulate receptor interactions.
- TSPO Binding : The 2-chlorophenyl group aligns with tracers like [11C]PK11195 , though the ethanediamide linker may reduce brain uptake compared to smaller linkers.
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of multiple functional groups, including a sulfonamide, an amide, and a thiophene moiety. The structure can be represented as follows:
Key Features:
- Sulfonamide Group: Known for its antibacterial properties.
- Thiophene Ring: Contributes to the compound's electronic properties and potential biological interactions.
- Amide Linkage: Enhances stability and solubility in biological systems.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups often exhibit significant antibacterial and antifungal activities. The specific derivative under discussion has shown promising results in inhibiting various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound may be effective against common pathogens, making it a candidate for further pharmacological studies.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors involved in bacterial metabolism or cell wall synthesis. Similar sulfonamide compounds have been shown to inhibit dihydropteroate synthase, a critical enzyme in folate biosynthesis in bacteria.
Case Studies
-
Antibacterial Efficacy Study:
A study conducted on the antibacterial efficacy of various sulfonamide derivatives included this compound. The compound demonstrated a significant reduction in bacterial colony formation in vitro, indicating strong antibacterial activity. -
Fungal Inhibition Assay:
In a separate assay focused on antifungal properties, the compound was tested against Candida albicans. Results showed an MIC of 64 µg/mL, suggesting potential use in treating fungal infections.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[4-chloro-2-(benzenesulfonyl)-phenyl]-3,4-dimethoxybenzene-1-sulfonamide | Structure | Enhanced antibacterial activity due to chloro substitution |
| N-[2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide | Structure | Exhibits moderate antifungal properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
